(5Z)-5-(thiophen-3-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-Sulfanylidene-5-[(thiophen-3-yl)methylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a thiophene group, and a trifluoromethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-sulfanylidene-5-[(thiophen-3-yl)methylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the reaction of a thiophene derivative with a thiazolidinone precursor under specific conditions. The reaction often requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The exact conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-Sulfanylidene-5-[(thiophen-3-yl)methylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium or copper, and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(5Z)-2-Sulfanylidene-5-[(thiophen-3-yl)methylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s chemical properties make it useful in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which (5Z)-2-sulfanylidene-5-[(thiophen-3-yl)methylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Thiophene Derivatives: Compounds containing the thiophene group.
Trifluoromethylphenyl Compounds: Compounds with a trifluoromethylphenyl group.
Uniqueness
What sets (5Z)-2-sulfanylidene-5-[(thiophen-3-yl)methylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one apart is the combination of these three distinct groups in a single molecule. This unique structure may confer specific chemical and biological properties that are not present in other similar compounds.
Properties
Molecular Formula |
C15H8F3NOS3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(5Z)-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H8F3NOS3/c16-15(17,18)10-2-1-3-11(7-10)19-13(20)12(23-14(19)21)6-9-4-5-22-8-9/h1-8H/b12-6- |
InChI Key |
PCPZUPPJCAFQRB-SDQBBNPISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CSC=C3)/SC2=S)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CSC=C3)SC2=S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.